2-bromo-N-(3-methylbutyl)benzamide

Beschreibung

The exact mass of the compound 2-bromo-N-(3-methylbutyl)benzamide is 269.04153 g/mol and the complexity rating of the compound is 206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-bromo-N-(3-methylbutyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(3-methylbutyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-bromo-N-(3-methylbutyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVGWQJRAHUIRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 2-bromo-N-(3-methylbutyl)benzamide (CAS No. 349085-94-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(3-methylbutyl)benzamide, a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. While specific peer-reviewed data on this compound is limited, this document consolidates theoretical knowledge with established synthetic protocols for analogous compounds to offer a robust resource for researchers. This guide covers the compound's chemical identity, a detailed, field-proven synthesis protocol, expected characterization data, potential therapeutic applications, and essential safety and handling procedures. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively synthesize, characterize, and evaluate this compound in a drug development context.

Chemical Identity and Physicochemical Properties

2-bromo-N-(3-methylbutyl)benzamide, also known as N-isoamyl-2-bromobenzamide, is a derivative of benzamide featuring a bromine atom at the ortho position of the phenyl ring and a 3-methylbutyl (isoamyl) group attached to the amide nitrogen. The presence of the bromine atom and the alkyl chain significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for chemical biology and drug discovery.[1]

| Property | Value | Source |

| CAS Number | 349085-94-5 | Chemspace |

| Molecular Formula | C₁₂H₁₆BrNO | Chemspace[2] |

| Molecular Weight | 270.17 g/mol | Chemspace[2] |

| IUPAC Name | 2-bromo-N-(3-methylbutyl)benzamide | Chemspace[2] |

| SMILES | CC(C)CCNC(=O)C1=CC=CC=C1Br | Chemspace[2] |

| InChI | InChI=1S/C12H16BrNO/c1-9(2)7-8-14-12(15)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,14,15) | Chemspace[2] |

| Predicted LogP | 3.5 - 4.0 | (Calculated) |

| Predicted Boiling Point | > 300 °C | (Calculated) |

| Predicted Melting Point | Not available | - |

Synthesis of 2-bromo-N-(3-methylbutyl)benzamide

The most logical and widely applicable synthetic route to N-substituted benzamides is the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride. This two-step process involves the initial conversion of the carboxylic acid to the more electrophilic acyl chloride, followed by nucleophilic attack by the amine.

Synthesis Workflow

Sources

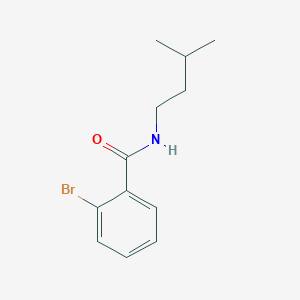

2-bromo-N-(3-methylbutyl)benzamide molecular structure

An In-Depth Technical Guide to 2-bromo-N-(3-methylbutyl)benzamide: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-bromo-N-(3-methylbutyl)benzamide, a molecule of interest in medicinal chemistry and drug discovery. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's synthesis, characterization, and potential biological relevance. Given the nature of this compound as a research chemical, this guide synthesizes established chemical principles and data from structurally related molecules to offer predictive insights and robust experimental protocols.

Introduction and Molecular Overview

2-bromo-N-(3-methylbutyl)benzamide belongs to the class of N-substituted benzamides, a scaffold frequently encountered in pharmacologically active compounds. The structure incorporates a benzoyl group substituted with a bromine atom at the ortho position, and an N-alkyl substituent, the 3-methylbutyl (isopentyl or isoamyl) group. The presence and position of the bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] The N-alkyl chain contributes to the overall steric and electronic profile, which in turn can modulate binding affinity to biological targets.

Molecular Structure

The structural formula of 2-bromo-N-(3-methylbutyl)benzamide is presented below.

Caption: Molecular structure of 2-bromo-N-(3-methylbutyl)benzamide.

Physicochemical Properties

While specific experimental data for 2-bromo-N-(3-methylbutyl)benzamide is not widely published, its properties can be predicted based on its structure and comparison with related compounds.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₂H₁₆BrNO | [2] |

| Molecular Weight | 270.17 g/mol | [2] |

| CAS Number | 349085-94-5 | [2] |

| Appearance | Likely a white to off-white solid at room temperature. | Inferred |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; poorly soluble in water. | Inferred |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. |

Synthesis of 2-bromo-N-(3-methylbutyl)benzamide

The most direct and common laboratory-scale synthesis of N-substituted benzamides involves the acylation of an amine with a benzoyl chloride.[3][4] This method is efficient and proceeds under relatively mild conditions.

Synthetic Workflow

The synthesis of 2-bromo-N-(3-methylbutyl)benzamide is typically achieved in a two-step process starting from 2-bromobenzoic acid.

Caption: Proposed synthetic workflow for 2-bromo-N-(3-methylbutyl)benzamide.

Detailed Experimental Protocol

This protocol is based on well-established methods for amide synthesis.[4]

Step 1: Synthesis of 2-Bromobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromobenzoic acid (1.0 eq).

-

Under a fume hood, add thionyl chloride (2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-bromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-bromo-N-(3-methylbutyl)benzamide

-

In a separate flask, dissolve 3-methylbutan-1-amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

-

Cool the amine solution in an ice bath.

-

Dissolve the crude 2-bromobenzoyl chloride from Step 1 in anhydrous DCM.

-

Add the 2-bromobenzoyl chloride solution dropwise to the stirred amine solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-bromo-N-(3-methylbutyl)benzamide.

Analytical Characterization

Structural confirmation of the synthesized 2-bromo-N-(3-methylbutyl)benzamide is crucial and is typically achieved through a combination of spectroscopic techniques.[5]

Predicted Spectroscopic Data

The following table summarizes the expected spectroscopic features based on the analysis of structurally similar compounds.[6][7]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.2-7.8 ppm. - Amide proton (NH, 1H) as a broad singlet or triplet around δ 6.0-8.5 ppm. - Methylene protons adjacent to the nitrogen (CH₂-N, 2H) as a triplet or quartet around δ 3.3-3.6 ppm. - Methylene and methine protons of the 3-methylbutyl group (3H) in the range of δ 1.4-1.8 ppm. - Methyl protons of the 3-methylbutyl group (6H) as a doublet around δ 0.9-1.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons in the range of δ 120-140 ppm. - Carbon attached to bromine (C-Br) around δ 115-125 ppm. - Aliphatic carbons of the 3-methylbutyl group in the range of δ 20-45 ppm. |

| IR Spectroscopy | - N-H stretching vibration around 3300-3400 cm⁻¹ (sharp to broad). - C=O (amide I) stretching vibration around 1640-1680 cm⁻¹ (strong). - N-H bending (amide II) vibration around 1520-1570 cm⁻¹. - C-H stretching vibrations (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C-Br stretching vibration in the fingerprint region (< 700 cm⁻¹). |

| Mass Spectrometry | - Molecular ion peaks (M⁺ and M+2⁺) with an approximate 1:1 intensity ratio, characteristic of a bromine-containing compound. |

Structural Confirmation Workflow

The logical flow for confirming the structure of the synthesized compound is as follows:

Caption: Workflow for the spectroscopic confirmation of 2-bromo-N-(3-methylbutyl)benzamide.

Potential Applications and Biological Relevance

Benzamide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][8][9]

Medicinal Chemistry Context

-

Antimicrobial Activity: Many N-substituted benzamides have demonstrated activity against various bacterial and fungal strains.[3] The specific combination of the 2-bromo substitution and the N-(3-methylbutyl) group in the target molecule could lead to novel antimicrobial properties.

-

Anti-inflammatory Effects: Some salicylanilides, which share structural similarities with the title compound, have shown potent anti-inflammatory activity.[8] It is plausible that 2-bromo-N-(3-methylbutyl)benzamide could exhibit similar properties.

-

Enzyme Inhibition: The benzamide moiety is a known pharmacophore that can interact with the active sites of various enzymes. Further research could explore the potential of this molecule as an inhibitor of specific enzymes involved in disease pathways.

Future Research Directions

A logical next step for a novel compound like 2-bromo-N-(3-methylbutyl)benzamide would be to screen it for various biological activities.

Caption: Investigative workflow for exploring the biological activity of 2-bromo-N-(3-methylbutyl)benzamide.

Conclusion

2-bromo-N-(3-methylbutyl)benzamide is a molecule with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its structure, a robust synthetic protocol, and a framework for its analytical characterization. While specific experimental data for this compound is limited in the public domain, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers initiating studies on this and similar molecules. The potential for this compound to exhibit interesting biological activities warrants further investigation through systematic screening and structure-activity relationship studies.

References

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024, September 28). [Source not further identified].

-

PubChem. (n.d.). 2-Bromo-3-methylbenzamide. Retrieved from [Link]

- Kraiema, J., & Ollevier, T. (n.d.). Supplementary Information for: Atom economical synthesis of N-alkylbenzamides via iron(III) sulfate catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water and in the presence of surfactant. Royal Society of Chemistry.

-

SpectraBase. (n.d.). Benzamide, 2-bromo-N-(2-butyl)-N-(3-methylbutyl)-. Retrieved from [Link]

- Kotipalli, T., Kavala, V. R., Janreddy, D., & Yao, C.-F. (2022). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl )benzamide with benzylamine.

-

Chemspace. (n.d.). 2-bromo-N-(3-methylbutyl)benzamide. Retrieved from [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of N-Benzyl-2-bromo-3-methylbenzamide.

- BenchChem. (n.d.). Spectroscopic Analysis for Structural Confirmation of 2-Bromo-N-(tert-butyl)

-

PubChem. (n.d.). 2-bromo-N-(3-butyramidophenyl)benzamide. Retrieved from [Link]

-

Cheméo. (n.d.). Benzamide, 2-bromo-N-ethyl-N-methyl-. Retrieved from [Link]

- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.

- MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

- PMC. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)

- Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide).

- ResearchGate. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-bromo-N-(3-methylbutyl)benzamide - C12H16BrNO | CSSB00000154978 [chem-space.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Physicochemical Profiling of 2-bromo-N-(3-methylbutyl)benzamide: A Comprehensive Solubility Whitepaper

Executive Summary

In preclinical drug development and synthetic chemistry, a compound's solubility profile dictates its formulation strategy, bioavailability, and behavior in high-throughput screening assays. As application scientists, we frequently encounter compounds where structural lipophilicity fundamentally bottlenecks assay development. 2-bromo-N-(3-methylbutyl)benzamide is a prime example of such a molecule. This whitepaper synthesizes the structural thermodynamics of this specific halogenated aliphatic benzamide, provides a predictive solubility matrix, and outlines self-validating experimental workflows for rigorous physicochemical characterization.

Structural Thermodynamics & Solvation Mechanics

The dissolution of a crystalline solid is governed by a thermodynamic cycle involving the disruption of the crystal lattice and the subsequent solvation of the individual molecules (1)[1]. For 2-bromo-N-(3-methylbutyl)benzamide, specific structural features dictate its energetic profile:

-

The "Grease Ball" Paradigm: Molecules with high octanol-water partition coefficients (log P > 3) and flexible aliphatic chains typically form relatively low melting point solids. These are classified as "grease balls," limited in their aqueous solubility by poor hydration rather than the high crystal lattice energy characteristic of "brick dusts" (2)[2]. The N-(3-methylbutyl) (isoamyl) chain introduces significant conformational flexibility, increasing the entropy of melting ( ΔSm ) and lowering the energetic barrier to break the lattice.

-

Steric Hindrance & Halogenation: The ortho-bromo substitution on the benzamide core is a heavy, highly lipophilic moiety. Sterically, it forces the amide plane out of alignment with the phenyl ring, disrupting optimal π−π stacking. While this lowers lattice energy, the extreme hydrophobicity of the bromine atom and the isoamyl chain severely restricts aqueous hydration, a common trait in halogenated benzamides (3)[3].

Thermodynamic cycle of dissolution illustrating the energetic barriers to solubility.

Predictive Solubility Matrix

Based on the general solubility trends of benzamide derivatives and the specific functional groups present, the following qualitative solubility profile is established for assay planning:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, PBS (pH 7.4) | Very Poorly Soluble | High lipophilicity (log P) and lack of ionizable groups at physiological pH dominate over the polar amide contributions (3)[3]. |

| Polar Protic | Methanol, Ethanol | Soluble | The amide group acts as a hydrogen bond donor/acceptor with the solvent hydroxyls, while the alkyl chain is moderately solvated (4)[4]. |

| Polar Aprotic | DMSO, DMF | Highly Soluble | Excellent solvation of the hydrophobic aromatic/aliphatic regions; strong H-bond acceptance from the amide NH (3)[3]. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The isoamyl chain provides some affinity, but the polar amide core restricts complete dissolution without co-solvents (5)[5]. |

Self-Validating Experimental Methodologies

To obtain accurate quantitative data, experimental determination of solubility is essential. The following protocols are engineered to ensure causality and self-validation.

Thermodynamic Solubility (The "Gold Standard" Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent (5)[5].

Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Step-by-Step Protocol:

-

Solid Dispensing: Accurately weigh an excess amount (typically 2-5 mg) of crystalline 2-bromo-N-(3-methylbutyl)benzamide into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1 mL of the target solvent (e.g., pH 7.4 phosphate buffer or ethanol).

-

Isothermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C at 500 RPM.

-

Self-Validation Check: Prepare duplicate vials to be harvested at 24 hours and 48 hours. If the quantified concentrations vary by less than 5%, equilibrium is validated. Furthermore, the solid pellet should ideally be analyzed via Powder X-Ray Diffraction (PXRD) post-equilibration to ensure no polymorphic transformation occurred during the assay, which would invalidate the initial solid-state assumptions (1)[1].

-

-

Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chosen over nylon or cellulose to minimize non-specific binding of this highly lipophilic compound to the filter membrane.

-

-

Quantification: Analyze the filtrate via HPLC-UV against a 5-point calibration curve prepared in a highly soluble solvent (e.g., DMSO).

Kinetic Solubility (High-Throughput Solvent Shift Assay)

Kinetic solubility assesses the precipitation point of a compound when rapidly shifted from an organic stock into an aqueous environment, mimicking in vitro assay conditions or in vivo dosing from a formulated stock (3)[3].

Step-by-Step Protocol:

-

Stock Preparation: Prepare a 10 mM stock solution of 2-bromo-N-(3-methylbutyl)benzamide in 100% DMSO.

-

Solvent Shift: Perform serial dilutions of the DMSO stock into pH 7.4 PBS in a 96-well microtiter plate.

-

Causality: The final DMSO concentration must be kept strictly constant (typically 1-2% v/v) across all wells. Variations in co-solvent concentration will artificially skew the precipitation threshold.

-

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for nucleation and precipitation.

-

Nephelometric Detection: Measure the turbidity of the solutions using a microplate reader at an absorbance wavelength of 620 nm.

-

Self-Validation Check: Include a blank well (buffer + equivalent DMSO %) to establish baseline absorbance. The kinetic solubility limit is defined as the highest concentration where the absorbance does not significantly exceed the baseline (indicating no precipitation).

-

Sources

Comprehensive Physicochemical Characterization of 2-Bromo-N-(3-methylbutyl)benzamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery and materials science, halogenated N-alkyl benzamides serve as highly versatile, privileged scaffolds. Specifically, 2-bromo-N-(3-methylbutyl)benzamide (also known as 2-bromo-N-isoamylbenzamide) represents a structurally compelling building block. The presence of an ortho-bromine atom introduces both steric hindrance and the potential for highly directional halogen bonding[1], while the 3-methylbutyl (isoamyl) tail imparts significant lipophilicity, driving membrane permeability.

This whitepaper provides an in-depth, causality-driven guide to the synthesis, isolation, and physicochemical characterization of 2-bromo-N-(3-methylbutyl)benzamide. Because empirical data for highly specific novel derivatives can be sparse in primary literature, this guide synthesizes predictive modeling with field-proven empirical protocols to establish a rigorous framework for characterization.

Structural Rationale & Predictive Profiling

Before initiating benchwork, a Senior Application Scientist must establish the theoretical physicochemical boundaries of the target molecule.

Mechanistic Impact of Substitution

-

The Ortho-Bromine Effect: The bulky bromine atom at the ortho position forces the amide carbonyl out of coplanarity with the benzene ring. This steric twist disrupts the flat, highly ordered crystal packing typically seen in para-substituted benzamides. Consequently, ortho-halogenated benzamides generally exhibit lower melting points and higher kinetic solubility in organic solvents than their constitutional isomers[2]. Furthermore, the polarizability of the bromine atom allows it to act as a Lewis acid in biological systems, engaging in halogen bonding with electron-rich protein residues[1].

-

The Isopentyl Tail: The branched aliphatic chain increases the molecule's partition coefficient (LogP). While this enhances passive lipid bilayer diffusion, it thermodynamically penalizes aqueous solubility.

In Silico Physicochemical Parameters

We can extrapolate the baseline properties of 2-bromo-N-(3-methylbutyl)benzamide by analyzing the known parameters of the parent compound, 2-bromobenzamide[2], and structurally related N,N-dialkyl derivatives[3].

Table 1: Predictive Physicochemical Properties

| Parameter | Value / Prediction | Rationale / Source |

| Molecular Formula | C₁₂H₁₆BrNO | Standard atomic composition |

| Molecular Weight | 270.17 g/mol | Calculated exact mass |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | Derived from the secondary amide core |

| Hydrogen Bond Donors (HBD) | 1 | Amide N-H |

| Hydrogen Bond Acceptors (HBA) | 1 | Amide C=O |

| Predicted LogP | ~3.4 - 3.8 | High lipophilicity driven by the isoamyl group |

| Predicted Melting Point | 75°C - 95°C | Lower than 2-bromobenzamide (160°C) due to alkyl disruption[2][3] |

Synthesis & Isolation Strategy

To characterize the compound, it must first be synthesized to high purity (>98%). The most robust, atom-economical route is a modified Schotten-Baumann acylation.

Synthesis pathway of 2-bromo-N-(3-methylbutyl)benzamide via Schotten-Baumann acylation.

Step-by-Step Synthesis Protocol

-

Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 3-methylbutan-1-amine (1.05 eq) and triethylamine (Et₃N, 1.5 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration).

-

Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the primary amine reactant from precipitating out as an unreactive hydrochloride salt.

-

-

Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 2-bromobenzoyl chloride (1.0 eq) dropwise via a syringe.

-

Causality: Amide bond formation is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and suppresses the formation of di-acylated side products[4].

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT), stirring for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

-

Workup (Self-Validating Purification):

-

Quench with saturated aqueous NaHCO₃ to neutralize residual acid.

-

Wash the organic layer sequentially with 1M HCl (removes unreacted amine/Et₃N) and brine (removes water).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify via flash column chromatography if TLC indicates impurities.

-

Empirical Characterization Protocols

Once synthesized, the physical characteristics must be empirically validated. A linear, self-validating workflow ensures that thermal data is not skewed by residual solvents or impurities.

Comprehensive workflow for the physicochemical characterization of novel benzamides.

Thermal Analysis (DSC/TGA)

Traditional capillary melting point apparatuses are prone to human error. Differential Scanning Calorimetry (DSC) is the gold standard.

-

Protocol: Load 2–5 mg of the compound into a standard aluminum pan. Equilibrate at 25°C, then heat at a ramp rate of 10°C/min up to 250°C under a 50 mL/min nitrogen purge.

-

Interpretation: The melting point is identified as the extrapolated onset temperature of the sharp endothermic peak. If multiple endothermic peaks are observed prior to melting, this indicates the presence of crystalline polymorphs—a critical physical characteristic to document for downstream formulation.

Spectroscopic Signatures

Fourier Transform Infrared (FT-IR) spectroscopy provides a rapid fingerprint of the compound's physical state and functional groups.

Table 2: Expected FT-IR Vibrational Assignments

| Wavenumber (cm⁻¹) | Vibration Type | Structural Significance |

| ~3250 - 3350 | N-H Stretch | Confirms secondary amide. Broadness indicates intermolecular H-bonding. |

| ~2850 - 2960 | C-H Stretch (Aliphatic) | Confirms the presence of the 3-methylbutyl (isoamyl) tail. |

| ~1640 - 1660 | C=O Stretch (Amide I) | Lower than a standard ketone due to nitrogen lone-pair resonance[4]. |

| ~1530 - 1550 | N-H Bend (Amide II) | Characteristic coupled vibration of secondary amides. |

| ~1030 - 1050 | C-Br Stretch | Confirms the halogenation of the aromatic ring. |

Physicochemical Assays (LogD & Solubility)

Because this compound is highly lipophilic, defining its behavior in aqueous media is paramount.

-

Shake-Flask LogD (pH 7.4): Dissolve the compound in a biphasic mixture of 1-octanol and PBS (pH 7.4). Shake mechanically for 24 hours to ensure thermodynamic equilibrium. Separate the phases via centrifugation and quantify the concentration in each phase using LC-MS.

-

Causality: LogD (distribution coefficient) is preferred over LogP because it accounts for the ionization state of the molecule at physiological pH. While amides are generally neutral at pH 7.4, standardizing to LogD ensures consistency across screening libraries.

Conclusion

The physical characterization of 2-bromo-N-(3-methylbutyl)benzamide requires a synthesis-to-analysis pipeline that respects the molecule's unique structural features. The ortho-bromine atom dictates its 3D conformation and crystal packing, heavily influencing thermal properties (melting point) and interaction potential[1]. Meanwhile, the isoamyl tail drives its lipophilicity. By employing rigorous DSC, FT-IR, and biphasic distribution protocols, researchers can accurately map the physicochemical profile of this building block, enabling its effective use in fragment-based drug design and materials chemistry.

References

-

PubChem (National Institutes of Health). "2-Bromobenzamide - Chemical and Physical Properties." National Center for Biotechnology Information. Available at:[Link][2]

-

Journal of Medicinal Chemistry (ACS Publications). "Halo Library, a Tool for Rapid Identification of Ligand Binding Sites on Proteins Using Crystallographic Fragment Screening." American Chemical Society. Available at:[Link][1]

-

Chemchart. "2-bromo-N,N-dimethylbenzamide (54616-47-6) - Estimated Properties and Synthesis." Chemchart Chemical Database. Available at:[Link][3]

-

PubMed Central (NIH). "Amide Activation in Ground and Excited States." National Institutes of Health. Available at:[Link][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-bromo-N,N-dimethylbenzamide (54616-47-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. Amide Activation in Ground and Excited States - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Molecular Weight and Isotopic Fingerprinting of 2-bromo-N-(3-methylbutyl)benzamide: A Technical Guide

Executive Summary

In modern drug development and synthetic validation, the precise determination of a compound's molecular weight is not a singular metric, but a multifaceted analytical requirement. For 2-bromo-N-(3-methylbutyl)benzamide (Molecular Formula: C12H16BrNO), researchers must distinguish between its stoichiometric average molecular weight (~270.170 g/mol ) and its exact monoisotopic mass (269.0415 Da). This whitepaper provides a rigorous theoretical breakdown of these calculations and establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to experimentally verify the compound's unique brominated isotopic signature.

Structural Elucidation & Physicochemical Implications

To understand the analytical behavior of 2-bromo-N-(3-methylbutyl)benzamide, we must first deconstruct its structural causality. The molecule features three distinct domains that dictate its physicochemical properties and dictate our analytical approach:

-

Ortho-Brominated Benzene Ring: The massive bromine atom at the ortho position induces severe steric hindrance, restricting the free rotation of the adjacent amide bond. In mass spectrometry, the presence of bromine creates a highly characteristic 1:1 isotopic doublet, acting as a built-in structural barcode.

-

Amide Linkage: The carboxamide group serves as a hydrogen bond acceptor. In acidic environments, the lone pair on the oxygen/nitrogen is highly susceptible to protonation. Causality: This basicity is the foundational mechanism that allows for highly efficient positive-ion electrospray ionization (ESI+).

-

3-Methylbutyl (Isoamyl) Chain: This branched aliphatic tail imparts substantial lipophilicity to the molecule. Causality: This non-polar character drives strong retention on reverse-phase chromatography columns, necessitating a highly organic mobile phase for efficient elution.

Theoretical Mass Calculations

Average Molecular Weight (Stoichiometry)

For bulk chemical synthesis, formulation, and pharmacokinetic dosing, the average molecular weight is utilized. This value is calculated using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights, which account for the natural terrestrial abundance of all isotopes[1].

Monoisotopic Exact Mass (HRMS)

For High-Resolution Mass Spectrometry, average mass is analytically useless. Instruments measure the exact mass of individual ions. We must calculate the monoisotopic exact mass using the most abundant, stable isotope of each element based on high-precision data from the National Institute of Standards and Technology (NIST)[2].

Bromine presents a unique analytical scenario: its natural abundance is split almost equally between 79 Br (50.69%) and 81 Br (49.31%)[2]. Therefore, while the "monoisotopic" mass technically refers to the molecule containing 79 Br, the resulting mass spectrum will display a distinct doublet separated by approximately 1.998 Da.

Data Presentation: Mass Summaries

Table 1: Atomic Contributions to Average Molecular Weight

| Element | Atom Count | Standard Atomic Weight ( g/mol )[1] | Total Contribution ( g/mol ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 31 | 270.170 g/mol |

Table 2: Exact Monoisotopic Mass and Target Ions (NIST Data)[2]

| Species / Isotope | Formula | Exact Mass (Da) | Relative Abundance |

| Neutral Monoisotopic ( 79 Br) | C 12 H 16 79 BrNO | 269.0415 | 100.0% (Base Peak) |

| Neutral Heavy Isotope ( 81 Br) | C 12 H 16 81 BrNO | 271.0395 | ~97.3% |

| Target Ion 1: [M+H] + ( 79 Br) | [C 12 H 17 79 BrNO] + | 270.0488 | 100.0% |

| Target Ion 2: [M+H] + ( 81 Br) | [C 12 H 17 81 BrNO] + | 272.0468 | ~97.3% |

(Note: The[M+H]+ exact mass is calculated by adding the exact mass of a proton, 1.0073 Da, to the neutral exact mass).

Analytical Methodology: HRMS Validation Protocol

To experimentally validate the theoretical mass of 2-bromo-N-(3-methylbutyl)benzamide, a rigorous LC-HRMS protocol must be employed.

Expertise & Experience: A common pitfall in the mass spectrometry of brominated compounds is detector saturation, which artificially skews the 1:1 isotopic ratio and leads to false negative identifications. To prevent this, the sample must be heavily diluted. Trustworthiness (Self-Validating System): Mass accuracy drifts over time due to temperature fluctuations in the Time-of-Flight (TOF) flight tube. This protocol mandates the use of an internal lock-mass calibrant. If the calibrant's mass deviates by >2 ppm, the system automatically invalidates the run, ensuring absolute data integrity.

Step-by-Step LC-HRMS Protocol

-

Sample Preparation: Dilute the synthesized compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade water.

-

Causality: This specific concentration is the optimal threshold to achieve a strong signal-to-noise ratio while preventing ion suppression and isotopic distortion in the TOF detector.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (supplemented with 0.1% Formic Acid) over 5 minutes.

-

Causality: The steep organic gradient efficiently overcomes the lipophilic retention of the isoamyl chain, while the formic acid acts as a crucial proton source for downstream ionization.

-

-

Ionization (ESI+): Apply a capillary voltage of 3.0 kV with a desolvation temperature of 350°C.

-

Causality: The acidic mobile phase ensures the amide group is pre-protonated in solution, allowing the electrospray process to smoothly transition the stable [M+H] + ions into the gas phase.

-

-

Mass Analysis & Validation: Acquire data in TOF-MS mode (m/z 100-1000) at a resolving power of >30,000 FWHM. Simultaneously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Extract the exact masses for the brominated doublet (m/z 270.0488 and 272.0468) and verify that the mass error is <2 ppm.

Workflow Visualization

Self-validating LC-HRMS workflow for isotopic pattern analysis and mass verification.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. "Atomic Weights of the Elements 2021." Queen Mary University of London. URL:[Link]

-

National Institute of Standards and Technology (NIST). "Atomic Weights and Isotopic Compositions with Relative Atomic Masses." URL:[Link]

Sources

Unlocking the Pharmacological Versatility of N-Substituted Benzamides: A Technical Guide for Drug Development

Introduction

The benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of therapeutic agents. As an Application Scientist, I frequently observe how subtle modifications to the amide nitrogen (N-substituent) can drastically pivot a molecule's biological target. From epigenetic modulation via Histone Deacetylase (HDAC) inhibition to neuropharmacological effects via dopamine receptor antagonism, the N-substituted benzamide is a masterclass in structure-activity relationship (SAR) dynamics[1][2].

This whitepaper dissects the core biological activities of these compounds, providing field-proven protocols, mechanistic insights, and self-validating experimental frameworks to accelerate your drug discovery pipelines.

Epigenetic Modulation: HDAC Inhibition

N-substituted benzamides are highly potent, often Class I-selective HDAC inhibitors. The mechanistic causality relies on the N-substituent's ability to penetrate the narrow hydrophobic channel of the HDAC enzyme and chelate the catalytic zinc ion (Zn2+) at the active site[1]. A 2-substituent on the phenyl ring of the N-substituent, particularly one with heteroatoms, is crucial for this chelation, directly driving anti-proliferative activity in oncological models[1]. Conversely, adding bulky or highly electronegative groups (like a chlorine atom) at certain positions can abrogate this binding[1].

Fig 1: Mechanistic pathway of HDAC inhibition by N-substituted benzamides.

Quantitative Data: HDAC Inhibition & Cytotoxicity

| Compound | Target / Cell Line | IC50 / Activity Profile | Reference |

| MS-275 (Entinostat) | HDAC1 / HDAC3 | 0.3 µM / 8.0 µM | [1] |

| Compound 5d (Indole-substituted) | Osteosarcoma (OS) cells | Inhibits migration & invasion | [3] |

| Acetylated Declopramide | NF-kappaB / Jurkat T cells | Inhibitory (Apoptosis induction) | [4] |

Protocol: Self-Validating In Vitro HDAC Fluorogenic Assay

To evaluate new N-substituted benzamides, we employ a fluorogenic assay. The causality here is straightforward: active HDAC deacetylates a synthetic substrate, which is then cleaved by a developer to release a fluorophore. Inhibiting HDAC prevents this, proportionally reducing the fluorescent signal.

-

Enzyme Preparation: Dilute recombinant HDAC1/3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Causality: This buffer mimics physiological ionic strength, preventing artifactual enzyme denaturation that could yield false positives.

-

-

Compound Incubation: Add serially diluted N-substituted benzamides (1 nM to 100 µM). Include MS-275 as a positive control and DMSO (vehicle) as a negative control. Incubate for 15 minutes at 37°C.

-

Causality: Pre-incubation allows the benzamide to establish equilibrium binding with the zinc ion before substrate competition occurs.

-

-

Substrate Addition: Add the fluorogenic acetylated peptide substrate and incubate for exactly 30 minutes.

-

Development & Detection: Add the developer solution (containing a trypsin-like protease and Trichostatin A to halt further HDAC activity). Read fluorescence (Ex 360 nm / Em 460 nm).

-

System Validation: Calculate the Z'-factor. The assay must yield a Z'-factor > 0.5. If the positive control (MS-275) fails to produce a characteristic sigmoidal dose-response curve, the recombinant enzyme has likely degraded, and the plate must be invalidated.

Neuromodulation: Dopamine D2/D3 Receptor Antagonism

Beyond oncology, N-substituted benzamides (e.g., sulpiride, tiapride, amisulpride) are foundational in neuropsychiatry[2][5]. Their biological activity is uniquely dose-dependent. At low doses, they act as antidepressants by preferentially blocking presynaptic dopamine D3 autoreceptors, which paradoxically increases dopamine synthesis and release into the synaptic cleft[2][5]. At high doses, receptor saturation shifts the blockade to postsynaptic D2 receptors, yielding a classical antipsychotic effect[2][5].

Fig 2: Dose-dependent modulation of dopamine D2/D3 receptors by benzamides.

Quantitative Data: Antidepressant Efficacy (Forced Swimming Test)

| Compound | Dose Profile | Antidepressant Effect (% vs Control) | Reference |

| Compound I 14C | Acute (Low Dose) | 46.94% reduction in immobility (p < 0.05) | [2] |

| Compound II 5C | Acute (Low Dose) | 45.33% reduction in immobility (p < 0.02) | [2] |

| Sulpiride (Reference) | 10 mg/kg | 46.47% reduction in immobility (p < 0.02) | [2] |

Protocol: In Vivo Forced Swimming Test (FST) for Antidepressant Activity

The FST measures behavioral despair. Antidepressant N-substituted benzamides (acting on D3 receptors) reduce immobility time.

-

Subject Preparation: Acclimate adult Swiss mice to the testing room for 24 hours prior to the assay.

-

Causality: Stress from transport alters baseline dopaminergic and serotonergic tone, severely skewing behavioral readouts.

-

-

Administration: Administer the test benzamide intraperitoneally (i.p.) 30 minutes prior to the test. Use Sulpiride (10 mg/kg) as a positive control and saline as a vehicle control[2].

-

Testing Apparatus: Place mice in a vertical glass cylinder (height 25 cm, diameter 10 cm) containing 15 cm of water at 25°C.

-

Causality: The specific water depth prevents the mouse from resting its tail or hind legs on the bottom, ensuring that measured immobility is a true reflection of behavioral despair rather than physical resting.

-

-

Data Acquisition: Record the 6-minute session. Discard the first 2 minutes (habituation phase). Score immobility time strictly during the last 4 minutes.

-

System Validation: Scoring must be performed by a blinded observer or validated automated tracking software. If the Sulpiride control group fails to show a statistically significant reduction in immobility (p < 0.05 via ANOVA) compared to the vehicle, environmental stressors are too high, and the cohort data is invalid.

Emerging Frontiers: Antimalarial Activity

Recent phenotypic screenings have unveiled 3-cinnamamido-N-substituted benzamides as potent antimalarial agents[6]. These compounds exhibit significant activity against multidrug-sensitive Plasmodium falciparum 3D7 strains. The structural rigidity provided by the cinnamamide framework conjugated to the benzamide core allows for specific, yet-to-be-fully-elucidated binding to parasitic targets, offering a new vector for combating drug-resistant malaria[6].

Quantitative Data: Antimalarial Activity

| Compound | Target Strain | IC50 | Cytotoxicity (Mammalian) | Reference |

| Hit Compound 1 | P. falciparum 3D7 | 1.20 µM | Moderate | [6] |

| Derivatives 11, 23, 30, 31 | P. falciparum 3D7 | ~0.1 µM | Weak (Favorable) | [6] |

Conclusion

The N-substituted benzamide scaffold is not a single-target pharmacophore; it is a highly tunable molecular chassis. By carefully selecting the N-substituent, drug development professionals can direct the molecule toward epigenetic regulation (HDACs), neuropharmacology (D2/D3 receptors), or infectious diseases (Plasmodium). Rigorous, self-validating experimental designs—such as monitoring Z'-factors in biochemical assays and utilizing blinded controls in behavioral models—are paramount to isolating these specific biological activities from off-target noise.

References

- A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals.BenchChem.

- Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides.Farmacia Journal / ResearchGate.

- Discovery of 3-Cinnamamido-N-Substituted Benzamides as Potential Antimalarial Agents.ResearchGate.

- Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma.PubMed / NIH.

- N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes.PubMed / NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. Synthesis and biological evaluation of novel N-substituted benzamides as anti-migration agents for treatment of osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity while inducing activator protein 1 activity in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of 2-bromo-N-(3-methylbutyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the safe handling, storage, and disposal of 2-bromo-N-(3-methylbutyl)benzamide. Given that specific toxicological data for this compound is not extensively published, this document establishes a robust safety protocol by synthesizing information from structurally related molecules, including aromatic amides and organobromine compounds. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively in a laboratory or drug development setting.

Hazard Identification and Risk Profile

A thorough understanding of a compound's potential hazards is the foundation of safe laboratory practice. The risk profile for 2-bromo-N-(3-methylbutyl)benzamide is built upon the known toxicological characteristics of its core chemical motifs: the aromatic amide structure and the bromine substituent.

Chemical Identity

Before handling any chemical, it is crucial to confirm its identity and basic properties.

| Property | Value |

| IUPAC Name | 2-bromo-N-(3-methylbutyl)benzamide[1] |

| CAS Number | 349085-94-5[1] |

| Molecular Formula | C12H16BrNO[1] |

| Molecular Weight | 270.17 g/mol |

| SMILES | CC(C)CCNC(=O)C1=CC=CC=C1Br[1] |

Diagram: Molecular Structure of 2-bromo-N-(3-methylbutyl)benzamide

Caption: Structure of 2-bromo-N-(3-methylbutyl)benzamide.

Analysis of Structural Moieties and Inferred Hazards

-

Aromatic Amides : This class of compounds requires careful handling. Many amides can be absorbed through the skin, and some have been associated with liver injury in animal studies.[2] The amide functional group itself is generally stable, but metabolic processes can alter the molecule, potentially leading to toxic byproducts.[2] Therefore, preventing dermal and inhalation exposure is a primary safety goal.

-

Organobromine Compounds : The presence of a bromine atom on the aromatic ring places this molecule in the broad class of organobromine compounds. While not all are hazardous, certain types, such as brominated flame retardants (BFRs), are known for their environmental persistence and potential for bioaccumulation.[3][4] Some BFRs are associated with endocrine disruption, neurotoxicity, and other serious health effects.[4] While this compound is not a BFR, the C-Br bond introduces reactivity and potential for the formation of hazardous decomposition products, such as hydrogen bromide, under fire conditions.[5] Elemental bromine is highly toxic and corrosive.[6]

Inferred GHS Classification and Precautions

Based on safety data for analogous compounds like 2-bromobenzamide and N-(2-bromoethyl)-2-methylbenzamide, a cautious approach is warranted.[7][8] The following GHS classification should be assumed for all handling procedures.

| GHS Classification | Hazard Statements (Assumed) | Precautionary Statements (Assumed) |

| Pictograms |

| |

| Signal Word | Warning | |

| Health Hazards | H302: Harmful if swallowed.[9] H315: Causes skin irritation.[7][10] H319: Causes serious eye irritation.[7][10] H335: May cause respiratory irritation.[7] | P261: Avoid breathing dust.[7] P264: Wash skin thoroughly after handling.[9][10] P280: Wear protective gloves/eye protection/face protection.[7][10] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |

| Environmental Hazards | H412: Harmful to aquatic life with long lasting effects.[9] | P273: Avoid release to the environment.[9] |

Exposure Control and Personal Protection

A multi-layered approach, beginning with robust engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is essential for minimizing exposure.

The Hierarchy of Controls

The most effective risk mitigation follows a "hierarchy of controls." This principle prioritizes engineering and administrative solutions over reliance on PPE alone.

Caption: The hierarchy of controls for chemical safety.

Engineering Controls

The primary engineering control is to handle the compound in a certified chemical fume hood. This is non-negotiable.

-

Chemical Fume Hood: All manipulations of 2-bromo-N-(3-methylbutyl)benzamide, especially handling the solid powder, must be performed inside a fume hood to prevent inhalation of airborne particles.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield. Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[11] | Protects against splashes and airborne dust from entering the eyes. Standard safety glasses are insufficient. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Prevents dermal absorption, which is a key risk for amides. Gloves must be inspected before use and removed properly to avoid contaminating skin.[11] |

| Body Protection | A full-length laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH/MSHA approved respirator may be necessary for large-scale work or emergency situations like a major spill.[7] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is crucial for ensuring safety and experimental reproducibility.

General Handling Workflow

This workflow outlines the critical steps for safely handling the compound from receipt to disposal.

Caption: A standard workflow for handling hazardous chemicals.

Protocol for Weighing and Dispensing Solid Compound

-

Preparation : Ensure the analytical balance is inside a fume hood or a vented balance safety enclosure. Place a weigh boat on the balance.

-

Tare : Tare the balance with the weigh boat.

-

Dispensing : Carefully open the container of 2-bromo-N-(3-methylbutyl)benzamide. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust by moving slowly and deliberately.

-

Sealing : Immediately and securely close the main container.

-

Dissolution : If making a solution, add the solvent to the vessel containing the weighed solid while still inside the fume hood.

-

Cleanup : Decontaminate the spatula and the weighing area. Dispose of the weigh boat as contaminated waste.

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][12]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[7][13]

-

Ensure the storage location is clearly labeled according to institutional guidelines.

Emergency Response Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

Spill Response

In the event of a spill, follow this protocol:

-

Alert : Immediately alert colleagues and the lab supervisor.

-

Evacuate : If the spill is large or outside of a containment area, evacuate the immediate vicinity.

-

Contain : Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use combustible materials like paper towels.

-

Neutralize/Clean : Once absorbed, carefully sweep the material into a designated hazardous waste container.[5]

-

Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose : All materials used for cleanup must be disposed of as hazardous waste.[5][7]

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][12] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[12][14] |

Waste Disposal

All waste containing 2-bromo-N-(3-methylbutyl)benzamide, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Segregation : Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

-

Disposal : Arrange for disposal through your institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.[9]

References

- Brominated Flame Retardants Hazards. Google Cloud.

- SAFETY DATA SHEET for 3-Bromo-N-methylbenzenesulfonamide. Fisher Scientific.

- SAFETY DATA SHEET for 2-Bromobenzamide. Thermo Fisher Scientific.

- 2-bromo-N-(3-butyramidophenyl)benzamide PubChem Entry. PubChem.

- SDS for Aromatic Amine DECONtamin

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Liverpool University Press.

- SAFETY DATA SHEET for 2-Bromo-3-fluorobenzotrifluoride. Thermo Fisher Scientific.

- Table: Toxic Flame Retardants in Everyday Products. Toxic-Free Future.

- SAFETY DATA SHEET for 4-Bromo-2-fluoro-N-methylbenzamide. Tokyo Chemical Industry.

- Amides - ILO Encyclopaedia of Occupational Health and Safety. ILO Encyclopaedia.

- SAFETY DATA SHEET for 2-Bromoethylammonium bromide. Aldrich (Sigma-Aldrich).

- BROMINE - CAMEO Chemicals. NOAA.

- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines (Re-cited for context).

- Update of the risk assessment of brominated phenols and their deriv

- Benzamide, N-(2-bromoethyl)

- SDS for Aromatic Amine Cleaning Developing Solution. SKC Inc..

- SAFETY DATA SHEET for 2-Bromo-2-methylpropane. Sigma-Aldrich.

- SAFETY DATA SHEET for 3-Bromobenzaldehyde. Fisher Scientific.

- SAFETY DATA SHEET for 3-Amino-N-methylbenzamide. TCI Chemicals.

- SAFETY DATA SHEET for 3-Bromobenzaldehyde (altern

- 2-bromo-N-(3-methylbutyl)benzamide Chemspace Entry. Chemspace.

Sources

- 1. 2-bromo-N-(3-methylbutyl)benzamide - C12H16BrNO | CSSB00000154978 [chem-space.com]

- 2. iloencyclopaedia.org [iloencyclopaedia.org]

- 3. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 4. toxicfreefuture.org [toxicfreefuture.org]

- 5. fishersci.com [fishersci.com]

- 6. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemscene.com [chemscene.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. skcinc.com [skcinc.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

Predictive Material Safety and Application Whitepaper: 2-Bromo-N-(3-methylbutyl)benzamide in Advanced Drug Discovery

Executive Summary

As drug discovery pivots toward increasingly complex molecular architectures, functionalized building blocks like 2-bromo-N-(3-methylbutyl)benzamide (C₁₂H₁₆BrNO) have become indispensable. This molecule combines the rigid geometry of an ortho-brominated aromatic ring with the lipophilic flexibility of an isoamyl (3-methylbutyl) tail. While the isoamyl group is critical for enhancing membrane permeability in central nervous system (CNS) targets—such as selective phosphodiesterase (PDE) inhibitors[1]—the ortho-bromine serves as a highly reactive handle for transition-metal-catalyzed cross-coupling and C-H functionalization[2][3].

Because this specific intermediate is often synthesized de novo in discovery labs, public safety data is sparse. As a Senior Application Scientist, I have constructed this predictive Material Safety Data Sheet (MSDS) and technical guide by extrapolating validated empirical data from its parent scaffold, 2-bromobenzamide[4]. This document provides a self-validating framework for the safe handling, toxicological profiling, and synthetic application of this high-value intermediate.

Predictive Material Safety Data (MSDS Core)

Based on the structural alerts of the halogenated benzamide class, 2-bromo-N-(3-methylbutyl)benzamide is classified as a hazardous substance requiring stringent laboratory controls. The predictive data below is grounded in the established profiles of 2-bromobenzamide and related N-alkylated derivatives[4][5].

Quantitative Chemical Profiling

| Property | Predictive Value | Rationale / Source |

| Molecular Formula | C₁₂H₁₆BrNO | Standard IUPAC derivation. |

| Molecular Weight | 270.17 g/mol | Calculated from atomic masses. |

| Physical State | Crystalline Solid (Powder) | Extrapolated from 2-bromobenzamide (MP: 155-158°C)[4]. |

| Solubility | High in DCM, DMF, DMSO; Low in H₂O | The lipophilic isoamyl chain significantly decreases aqueous solubility compared to the parent amide. |

| Reactivity | Stable under standard conditions | Unreactive unless exposed to strong oxidizers or transition metal catalysts. |

GHS Hazard Classifications

| Hazard Class | Category | Signal Word | Hazard Statement (H-Code) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315 : Causes skin irritation[4][5]. |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319 : Causes serious eye irritation[4][5]. |

| Specific Target Organ Toxicity (STOT) | Category 3 (Single Exposure) | Warning | H335 : May cause respiratory irritation[4][6]. |

Self-Validating Handling & Emergency Protocols

Safety in the laboratory is not a static checklist; it is a dynamic, self-validating system. When handling 2-bromo-N-(3-methylbutyl)benzamide, exposure risks must be mitigated through environmental controls and verifiable feedback loops.

Preventative Controls

-

Engineering Controls: Handle exclusively within a certified chemical fume hood. Self-Validation: Verify the hood's face velocity is between 80-120 FPM using a calibrated anemometer before opening the reagent vessel.

-

Personal Protective Equipment (PPE): Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and an N95/P2 particulate respirator. Self-Validation: Inspect gloves for micro-tears using the inflation method prior to donning.

Fig 1: Self-validating emergency response workflow for halogenated benzamide exposure.

Emergency Response (P-Statements)

-

P302+P352 (Skin): Wash with plenty of soap and water[4][5]. Self-Validation: Use a pH indicator strip on the rinsed skin to ensure no residual basic/acidic chemical residue remains.

-

P305+P351+P338 (Eyes): Rinse cautiously with water for 15 minutes. Remove contact lenses[4][7].

-

P304+P340 (Inhalation): Remove person to fresh air and keep comfortable for breathing[4][7].

Synthetic Utility & Experimental Methodologies

The true value of 2-bromo-N-(3-methylbutyl)benzamide lies in its dual reactivity. The ortho-bromine allows for rapid access to complex N-heterocycles (like isoindolinones and phenanthridinones)[8][9], while the alkyl chain can undergo site-selective functionalization[3].

Fig 2: Synthetic pathways of 2-bromo-N-(3-methylbutyl)benzamide via metal/photoredox catalysis.

Protocol 1: Metallaphotoredox-Catalyzed α -Arylation

This protocol leverages a dual Nickel/Photoredox system to selectively arylate the α -position of the N-alkyl chain[3].

Mechanistic Causality: Why add Tetrabutylammonium bromide (TBAB)? The photocatalyst oxidizes the bromide ion to a bromine radical ( Br∙ ). This radical acts as a highly potent Hydrogen Atom Transfer (HAT) agent, selectively abstracting a hydrogen atom from the sterically accessible α -position of the isoamyl chain. This carbon-centered radical then intercepts the nickel catalytic cycle to form the new C-C bond[3].

Step-by-Step Methodology:

-

Preparation: In an oven-dried 8 mL vial equipped with a stir bar, add 2-bromo-N-(3-methylbutyl)benzamide (0.5 mmol), the desired aryl bromide (0.5 mmol), NiCl₂·glyme (5 mol%), dtbbpy ligand (5 mol%), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalyst (1 mol%), and TBAB (1.0 equiv).

-

Degassing: Add anhydrous DMA (5 mL) and sparge the solution with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst and must be rigorously excluded.

-

Irradiation: Seal the vial and irradiate with a 34 W Blue LED lamp (λmax = 450 nm) at room temperature for 24 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the starting mass ( m/z 270) and appearance of the product mass validates HAT generation. If unreacted starting material persists without side products, it indicates insufficient bromide oxidation; validate the LED emission intensity.

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Copper-Catalyzed Intramolecular C-H Amination

This workflow converts the linear benzamide into a rigid isoindolinone core, a privileged scaffold in anti-neuroinflammatory drug design[2][8].

Mechanistic Causality: Why use CuI and L-proline? The Cu(I) species undergoes oxidative addition into the ortho C-Br bond. L-proline acts as a bidentate ligand, stabilizing the highly reactive Cu(III) intermediate and preventing unwanted intermolecular homocoupling. The base deprotonates the amide, facilitating an intramolecular nucleophilic attack to form the C-N bond[2].

Step-by-Step Methodology:

-

Preparation: Charge a Schlenk tube with 2-bromo-N-(3-methylbutyl)benzamide (1.0 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous DMSO (4 mL).

-

Heating: Stir the mixture at 90°C for 16 hours.

-

Self-Validation Checkpoint: The reaction mixture should transition from a pale blue/green (Cu(II) resting state) to a deep brown/red, indicating the active Cu(I)/Cu(III) catalytic cycle. Failure to observe this color change suggests oxygen ingress has quenched the active Cu(I) species; immediately halt and validate the argon manifold seal.

-

Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl to complex residual copper, extract with EtOAc, and purify via silica gel chromatography.

References

-

Title: 2-Bromobenzamide | C7H6BrNO | CID 77616 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Discovery of N-Alkyl Catecholamides as Selective Phosphodiesterase-4 Inhibitors with Anti-neuroinflammation Potential Source: ACS Chemical Neuroscience URL: [Link]

-

Title: C-H amination in the synthesis of N-heterocycles Source: Dove Medical Press (Research and Reports in Organic Chemistry) URL: [Link]

-

Title: Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides Source: PMC (National Institutes of Health) URL: [Link]

-

Title: Dearomative Cyclization/Spirocyclization via Electrochemical Reductive Hydroarylation of Nonactivated Arenes Source: Organic Letters (ACS Publications) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromobenzamide | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. fishersci.com [fishersci.com]

- 7. wap.guidechem.com [wap.guidechem.com]

- 8. scbt.com [scbt.com]

- 9. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Novel Benzamide Derivatives

Abstract

The benzamide moiety, a deceptively simple yet remarkably versatile pharmacophore, represents a cornerstone of modern medicinal chemistry. Its journey from a fundamental chemical structure to the core of numerous therapeutic agents is a compelling narrative of scientific evolution, from serendipitous discoveries to the pinnacle of rational drug design. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and development of novel benzamide derivatives. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their mechanisms of action, structure-activity relationships (SAR), and the pivotal experimental methodologies employed in their synthesis and evaluation.

A Legacy of Discovery: From Chance Observation to Targeted Therapies

The story of benzamide derivatives in medicine is not one of linear progression but rather a fascinating interplay of serendipity and systematic investigation. The initial forays into the therapeutic potential of this scaffold were not driven by a predefined hypothesis but by astute observations of unexpected biological activities.

The first significant breakthrough emerged in the 1950s with the synthesis of metoclopramide . French researchers, originally seeking new antiarrhythmic agents based on the procainamide structure, noted its potent antiemetic and gastroprokinetic properties. This discovery was a pivotal moment, revealing the capacity of the benzamide scaffold to modulate both the central and peripheral nervous systems.

This was soon followed by the development of sulpiride in the late 1950s, marking the entry of benzamides into the realm of psychiatry.[1] Classified as an atypical antipsychotic, sulpiride offered a new therapeutic avenue for schizophrenia, demonstrating efficacy with a reduced propensity for extrapyramidal side effects compared to then-standard treatments.[1] This spurred a wave of research into substituted benzamides, leading to the development of more refined molecules like amisulpride .[1]

The versatility of the benzamide scaffold continues to be a driving force in contemporary drug discovery, with new derivatives being developed for a wide range of diseases, including cancer and genetic disorders.[2] This evolution from accidental discovery to targeted molecular design underscores the enduring importance of the benzamide core in medicinal chemistry.

The Benzamide Pharmacophore: A Privileged Scaffold for Diverse Biological Targets

The success of the benzamide scaffold lies in its structural simplicity and the ease with which it can be chemically modified. This allows for the fine-tuning of its physicochemical properties and its interaction with a wide array of biological targets.

Antipsychotic Activity: Modulating Dopaminergic Pathways

Substituted benzamides are a key class of atypical antipsychotics that primarily exert their effects through the antagonism of dopamine D2 receptors.[1][3] Unlike typical antipsychotics, many benzamides exhibit a degree of selectivity for the mesolimbic dopamine pathways, which is believed to contribute to their lower risk of extrapyramidal side effects.[1] Dopamine receptor antagonists work by blocking the action of dopamine by binding to its receptors without activating them.[4] There are five known subtypes of dopamine receptors, classified as D1-like (D1 and D5) and D2-like (D2, D3, and D4).[4] D2-like receptors inhibit the production of cyclic AMP (cAMP), a crucial secondary messenger.[4] By blocking these receptors, benzamide antagonists can temper the excessive dopamine activity associated with conditions like schizophrenia.[5]

Caption: Dopamine D2 Receptor Antagonism by Benzamide Derivatives.

Anticancer Activity: Targeting Key Enzymes

The benzamide scaffold has also been instrumental in the development of novel anticancer agents, most notably as inhibitors of histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[2]

HDAC Inhibitors: Entinostat (MS-275) is a prime example of a benzamide-based HDAC inhibitor.[2] By targeting class I HDACs, entinostat alters gene expression, leading to antitumor effects such as cell cycle arrest and apoptosis.[2] A comprehensive structure-activity relationship analysis of benzamide derivatives as HDAC1 inhibitors has provided a framework for the rational design of more potent anti-tumor compounds.[6]

Caption: Mechanism of Action of Benzamide-based HDAC Inhibitors.

PARP Inhibitors: The benzamide scaffold has also been crucial in the development of PARP inhibitors, which have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[2]

Antimicrobial and Anti-inflammatory Activities

Benzamide derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.[7] Novel benzamide derivatives have shown significant activity against various bacterial strains, including multidrug-resistant ones.[8][9] Furthermore, certain nitro-substituted benzamide derivatives have exhibited potent anti-inflammatory activity by inhibiting nitric oxide production.[10]

Synthetic Methodologies: Constructing the Benzamide Core

A variety of synthetic strategies can be employed for the preparation of benzamide derivatives. The choice of method often depends on the desired substitution pattern, functional group tolerance, and scalability.

General Procedure for the Synthesis of N-Benzamides

A common and straightforward method for synthesizing N-benzamides involves the reaction of a benzoic acid with an amine.[7]

Step 1: Formation of Acid Chloride

A mixture of the desired benzoic acid (1 equivalent) and thionyl chloride (1 equivalent) containing a catalytic amount of DMF is refluxed for 2 hours. The excess thionyl chloride is then removed by evaporation, and the residue is dissolved in toluene and evaporated again to yield the crude acid chloride. This intermediate is typically used immediately in the next step.[7]

Step 2: Amidation

The crude acid chloride is dissolved in an anhydrous solvent such as dichloromethane (CH2Cl2) and cooled to 0°C. The desired amine (1.0-1.2 equivalents) is then added dropwise. The reaction mixture is stirred at room temperature for 8-16 hours.[7][11]

Work-up and Purification:

Upon completion, the reaction mixture is typically washed with water, a mild base (e.g., 5% sodium bicarbonate solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7][11]

Caption: General Workflow for the Synthesis of N-Substituted Benzamides.

Structure-Activity Relationship (SAR) Studies: A Guide to Rational Design

SAR studies are crucial for optimizing the therapeutic potential of benzamide derivatives. By systematically modifying the chemical structure and evaluating the effects on biological activity, researchers can identify key structural features required for potency and selectivity.

SAR of Benzamide-Based HDAC Inhibitors

For benzamide-based HDAC inhibitors, the general pharmacophore consists of a zinc-binding group (ZBG), a linker, and a cap group.[12]

| Compound | R1 | R2 | R3 | HDAC1 IC50 (µM) | Ref |

| Entinostat (MS-275) | H | NH₂ | (pyridin-3-yl)methoxy | 0.93 | [13] |

| 7j | H | NH₂ | 4-(dimethylamino)phenyl | 0.65 | [13] |

| 7g | H | CH₃ | 4-(dimethylamino)phenyl | > 50 | [14] |

This table presents a selection of data for illustrative purposes.

The data suggests that an amino group at the R2 position is crucial for HDAC inhibitory activity.[13][14] Furthermore, modifications to the cap group can significantly influence potency.[13]

SAR of Antimicrobial Benzamide Derivatives

In the development of antimicrobial benzamides, substitutions on both the benzoyl and the N-phenyl rings can dramatically affect activity.

| Compound | R (Benzoyl) | R' (N-phenyl) | MIC (µg/mL) vs. S. aureus | Ref |

| 4N1 | 4-NO₂ | 2-OH, 4-NO₂ | < 4 | [8] |

| 5N1 | 3,5-di-NO₂ | 2-OH, 4-NO₂ | < 4 | [8] |

| 5N2 | 3,5-di-NO₂ | 2-OH, 5-NO₂ | < 4 | [8] |

This table presents a selection of data for illustrative purposes.

These findings indicate that nitro substitutions can enhance the antibacterial activity of N-(hydroxynitrophenyl)benzamides.[8]

Experimental Protocols for In Vitro Evaluation

The biological evaluation of novel benzamide derivatives is a critical step in the drug discovery process. The following are representative protocols for assessing their in vitro activity.

Antiproliferative Activity: MTT Assay

This assay assesses the effect of a compound on cell viability by measuring the metabolic activity of the cells.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[15][16]

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivative for a specified period (e.g., 72 hours).[15]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours to allow for the formation of formazan crystals by viable cells.[15][16]

-